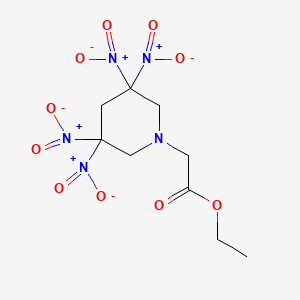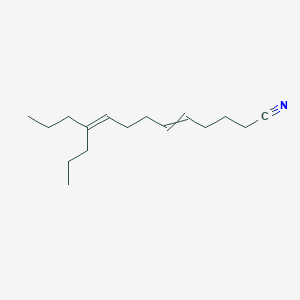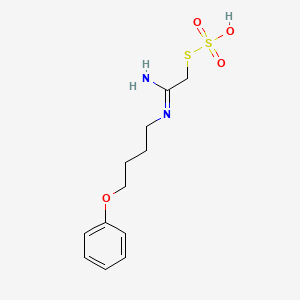
Germanium;molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of germanium molybdenum compounds often involves complex synthetic routes. One common method is the salt metathesis reaction. For example, the reaction between a germanium chloride complex and a molybdenum salt in tetrahydrofuran at elevated temperatures can yield germanium molybdenum complexes . The reaction conditions typically involve the use of bulky ligands to stabilize the reactive intermediates.
Industrial Production Methods: Industrial production methods for germanium molybdenum compounds are not as well-documented as laboratory methods. the principles of high-temperature reactions and the use of stabilizing ligands are likely to be employed on a larger scale to produce these compounds efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Germanium molybdenum compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, molybdenum can react with fluorine at room temperature to form molybdenum fluoride . Germanium, on the other hand, can form oxides and sulfides through reactions with oxygen and sulfur .
Common Reagents and Conditions: Common reagents used in the reactions of germanium molybdenum compounds include halogens (such as fluorine and chlorine), oxygen, and sulfur. The reaction conditions often involve controlled temperatures and the presence of stabilizing ligands to prevent decomposition of the intermediates.
Major Products: The major products formed from these reactions include various oxides, halides, and sulfides of germanium and molybdenum. For example, the reaction of molybdenum with oxygen can yield molybdenum trioxide, a compound with significant industrial applications .
Aplicaciones Científicas De Investigación
Germanium molybdenum compounds have a wide range of scientific research applications. In chemistry, they are studied for their unique electronic properties and potential use in catalysis . In biology and medicine, germanium compounds have been investigated for their anticancer, anti-inflammatory, and immunostimulating properties . Molybdenum compounds, on the other hand, are used in cancer theranostics, leveraging their ability to serve as platforms for multimodal imaging and therapy .
Mecanismo De Acción
The mechanism of action of germanium molybdenum compounds involves their interaction with various molecular targets and pathways. Germanium compounds can normalize oxygen respiration in cells, which can retard the growth of tumors . Molybdenum compounds, particularly in their oxidized forms, can act as catalysts in various biochemical reactions, enhancing the efficiency of these processes .
Comparación Con Compuestos Similares
Germanium Oxide (GeO2): Known for its high refractive index and transparency to infrared light.
Molybdenum Trioxide (MoO3): Used as an oxidation catalyst and in the production of molybdenum metal.
Germanium Sulfide (GeS2): Forms white precipitates and is soluble in water and alkaline solutions.
Uniqueness: The uniqueness of germanium molybdenum compounds lies in their combined properties, which are not found in the individual elements or their simpler compounds
Propiedades
Fórmula molecular |
GeMo |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
germanium;molybdenum |
InChI |
InChI=1S/Ge.Mo |
Clave InChI |
QOSMEWGVERQLHJ-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


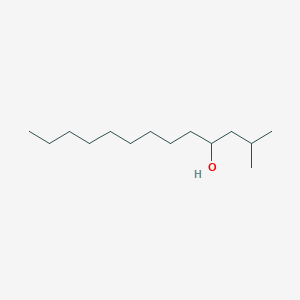

![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
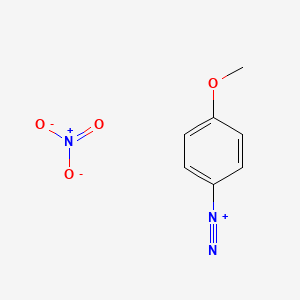
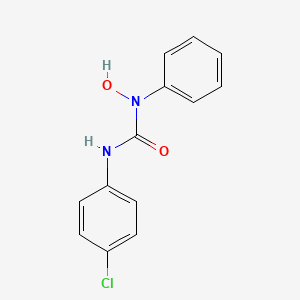
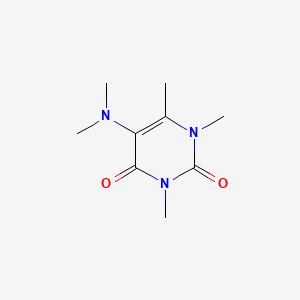
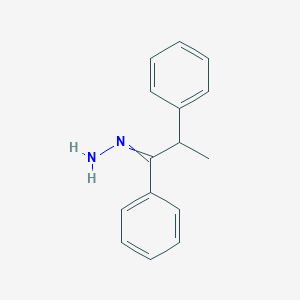
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

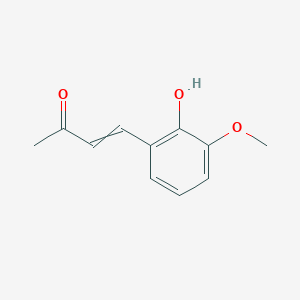
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
